N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
“N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” appears to be a complex organic compound. It contains several functional groups, including an oxalamide group, a tosyl group, and a tetrahydroquinoline group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinoline and tosyl moieties, followed by the coupling of these moieties with the oxalamide group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydroquinoline ring system would likely impart significant stereochemical complexity.Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the functional groups present. The oxalamide group could potentially undergo hydrolysis, while the tosyl group could act as a leaving group in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, but it’s likely to be a solid at room temperature and relatively stable under normal conditions.Scientific Research Applications
Anticancer Potential
A study involving α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a method similar to the one used for N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, demonstrated moderate to high antitumor activities against various human cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. This suggests potential applications of N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in cancer research and therapy (Fang et al., 2016).
Neuropharmacology
Although not directly involving the specific compound , related research on orexin receptors, which are implicated in sleep-wake regulation, has utilized compounds with similar structures to N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. These studies contribute to understanding the roles of different receptors in sleep modulation and potentially offer insights into the neurological applications of similar compounds (Dugovic et al., 2009).
Synthetic Methodologies
Research has been conducted on the synthesis of related 1,2,3,4-tetrahydroquinoline derivatives, showcasing methodologies that may be applicable to the synthesis of N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. Such studies are essential for developing efficient and practical synthetic routes for potential pharmacological applications (Bois-choussy et al., 2001).
Catalysis in Organic Synthesis
A study demonstrated the use of similar oxalamide compounds as effective ligands in copper-catalyzed coupling reactions. This indicates potential applications of N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in facilitating various organic synthesis processes (Chen et al., 2023).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-6-11-22(12-7-17)34(32,33)29-14-4-5-20-9-10-21(16-24(20)29)27-25(30)26(31)28-23-13-8-18(2)15-19(23)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJAKWHLJYIQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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